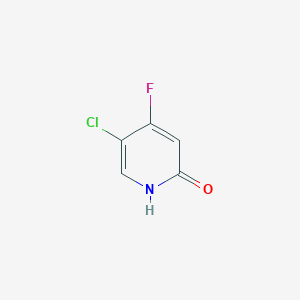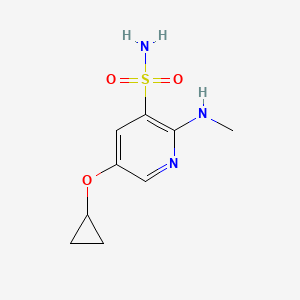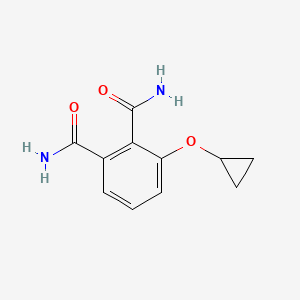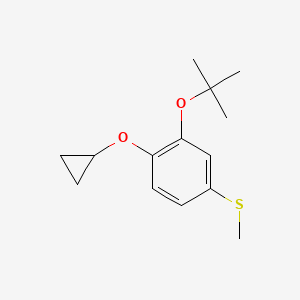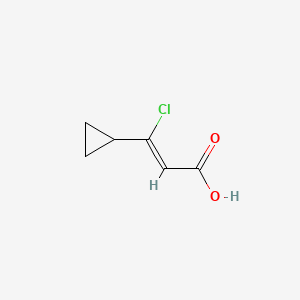
3-Chloro-3-cyclopropylacrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-3-cyclopropylprop-2-enoic acid is an organic compound with the molecular formula C₆H₇ClO₂ and a molecular weight of 146.57 g/mol It is a derivative of acrylic acid, featuring a cyclopropyl group and a chlorine atom attached to the double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-3-cyclopropylprop-2-enoic acid can be achieved through several methods:
Grignard Reaction: One common method involves the reaction of cyclopropylmagnesium bromide with ethyl chloroacetate, followed by hydrolysis to yield the desired acid.
Halogenation: Another approach is the halogenation of cyclopropylacrylic acid using chlorine gas under controlled conditions.
Industrial Production Methods
Industrial production of 3-chloro-3-cyclopropylprop-2-enoic acid typically involves large-scale halogenation processes, where cyclopropylacrylic acid is treated with chlorine gas in the presence of a catalyst to ensure high yield and purity .
Chemical Reactions Analysis
3-chloro-3-cyclopropylprop-2-enoic acid undergoes various chemical reactions, including:
Reduction: Reduction of the compound using hydrogen gas and a palladium catalyst can yield cyclopropylpropanoic acid.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of various derivatives.
Common reagents used in these reactions include potassium permanganate, chromium trioxide, hydrogen gas, and palladium catalysts . Major products formed from these reactions include cyclopropylpropanoic acid and various substituted derivatives .
Scientific Research Applications
3-chloro-3-cyclopropylprop-2-enoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-chloro-3-cyclopropylprop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular processes . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating enzyme activity and cellular signaling .
Comparison with Similar Compounds
3-chloro-3-cyclopropylprop-2-enoic acid can be compared with other similar compounds, such as:
3-chloroacrylic acid: Lacks the cyclopropyl group, making it less sterically hindered and potentially less reactive.
Cyclopropylacrylic acid:
3-bromo-3-cyclopropylprop-2-enoic acid: Similar structure but with a bromine atom instead of chlorine, which can influence its chemical properties and reactivity.
The uniqueness of 3-chloro-3-cyclopropylprop-2-enoic acid lies in its combination of a cyclopropyl group and a chlorine atom, which imparts distinct chemical and physical properties .
Properties
Molecular Formula |
C6H7ClO2 |
|---|---|
Molecular Weight |
146.57 g/mol |
IUPAC Name |
(Z)-3-chloro-3-cyclopropylprop-2-enoic acid |
InChI |
InChI=1S/C6H7ClO2/c7-5(3-6(8)9)4-1-2-4/h3-4H,1-2H2,(H,8,9)/b5-3- |
InChI Key |
YYSKDSYNQGEULQ-HYXAFXHYSA-N |
Isomeric SMILES |
C1CC1/C(=C/C(=O)O)/Cl |
Canonical SMILES |
C1CC1C(=CC(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


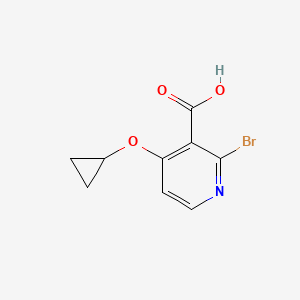
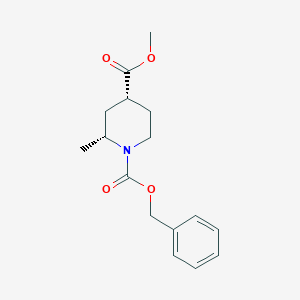
![N-{[2-({4-[(cyclohexylcarbonyl)amino]phenyl}carbonyl)hydrazinyl]carbonothioyl}furan-2-carboxamide](/img/structure/B14807231.png)
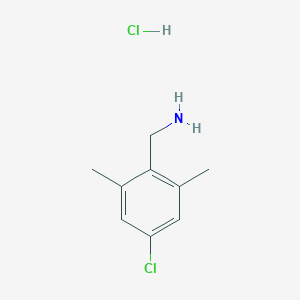
![(1S,3R,5S,6R,8R,10R,11S,12S)-3-(furan-3-yl)-8-hydroxy-5-methyl-14-oxo-2,13-dioxatetracyclo[10.2.1.01,5.06,11]pentadecane-10-carboxylic acid](/img/structure/B14807243.png)
![2-{[3-(Acetylamino)phenyl]carbamoyl}benzoic acid](/img/structure/B14807247.png)
![2-[2-(3-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B14807259.png)
![[1-Methyl-2-(trifluoromethyl)pyrrolidin-3-yl]methanol](/img/structure/B14807261.png)
![2-(4-ethylphenoxy)-N'-[(1E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide](/img/structure/B14807274.png)
